molecular formula C8H9N3 B112966 3-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 74420-50-1

3-Methylimidazo[1,2-a]pyridin-5-amine

Cat. No. B112966
CAS RN: 74420-50-1
M. Wt: 147.18 g/mol
InChI Key: NXBRSDDSAAEVHN-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,2-a]pyridin-5-amine” is a chemical compound with the empirical formula C8H9N3. It has a molecular weight of 147.18 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “3-Methylimidazo[1,2-a]pyridin-5-amine” is characterized by an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered a privileged structure because of its occurrence in many natural products .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been the subject of numerous chemical reactions due to their potential pharmaceutical applications . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

  • Chemodivergent Synthesis

    • Field : Organic Chemistry
    • Application Summary : The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
    • Methods : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
    • Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have received great attention in recent years due to their varied medicinal applications .
    • Methods : The compound is synthesized and then incorporated into various pharmaceutical molecules .
    • Results : The imidazo[1,2-a]pyridine core structure is present in some established drugs, such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .
  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application Summary : Imidazo[1,2-a]pyridine analogues, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been developed as antituberculosis agents .
    • Methods : The compound is synthesized and then tested for its activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .
  • Optoelectronic Devices

    • Field : Materials Science
    • Application Summary : Imidazo[1,2-a]pyridine derivatives, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been used in the development of optoelectronic devices .
    • Methods : The compound is synthesized and then incorporated into various optoelectronic devices .
    • Results : The devices show promising performance in various technological applications .

Safety And Hazards

The safety data sheet for “3-Methylimidazo[1,2-a]pyridin-5-amine” was not available in the retrieved papers .

Future Directions

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature suggest that new initiatives towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods are being explored .

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRSDDSAAEVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505238
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridin-5-amine

CAS RN

74420-50-1
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
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Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74420-50-1
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